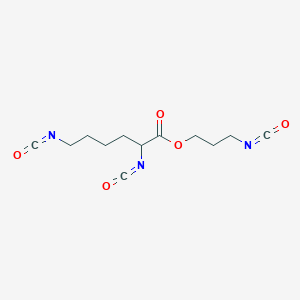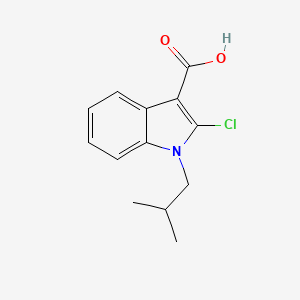
5-(4-Methylphenyl)pyrazine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylphenyl)pyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazine ring substituted with a 4-methylphenyl group and two cyano groups at the 2 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)pyrazine-2,3-dicarbonitrile typically involves the reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . This one-pot reaction is known for its efficiency and moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications.
化学反応の分析
Types of Reactions
5-(4-Methylphenyl)pyrazine-2,3-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amines or other reduced forms of the compound.
科学的研究の応用
5-(4-Methylphenyl)pyrazine-2,3-dicarbonitrile has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-(4-Methylphenyl)pyrazine-2,3-dicarbonitrile involves its ability to undergo single electron transfer (SET) reactions, making it an effective photoredox catalyst . This property allows it to facilitate various chemical transformations under visible light. The molecular targets and pathways involved include the interaction with substrates to promote oxidation, reduction, and other photochemical reactions.
類似化合物との比較
Similar Compounds
Pyrazine-2,3-dicarbonitrile: Similar in structure but lacks the 4-methylphenyl group.
5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles: These compounds have different substituents at the 5 and 6 positions.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to the pyrazine ring and exhibit different biological activities.
Uniqueness
5-(4-Methylphenyl)pyrazine-2,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a photoredox catalyst and its antimicrobial activity make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
67823-06-7 |
|---|---|
分子式 |
C13H8N4 |
分子量 |
220.23 g/mol |
IUPAC名 |
5-(4-methylphenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C13H8N4/c1-9-2-4-10(5-3-9)13-8-16-11(6-14)12(7-15)17-13/h2-5,8H,1H3 |
InChIキー |
NUUHNOLZTUNFJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)

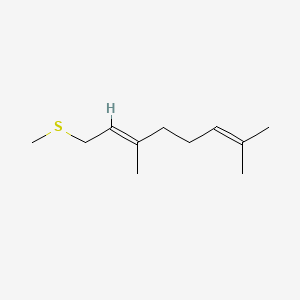
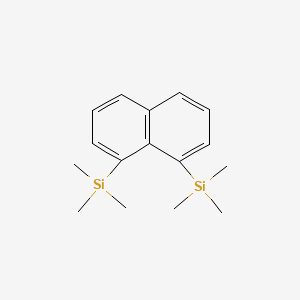
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
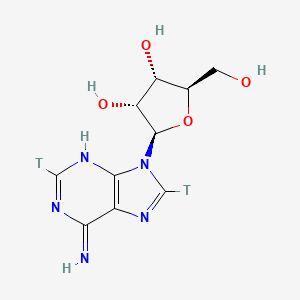
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
